molecular formula C20H21NO4 B12055985 Fmoc-L-Val-OH-13C5,15N

Fmoc-L-Val-OH-13C5,15N

Cat. No.: B12055985
M. Wt: 345.34 g/mol
InChI Key: UGNIYGNGCNXHTR-WXVVZUHKSA-N
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Description

Fmoc-L-Val-OH-13C5,15N is an isotopically labeled derivative of L-valine, a branched-chain amino acid, protected at the α-amino group by the 9-fluorenylmethoxycarbonyl (Fmoc) moiety. The compound is enriched with five carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, making it a critical tool in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and peptide synthesis studies requiring isotopic labeling .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

345.34 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1,21+1

InChI Key

UGNIYGNGCNXHTR-WXVVZUHKSA-N

Isomeric SMILES

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Val-OH-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-valine structure. The Fmoc group is introduced by reacting the amine group of L-valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and stringent reaction conditions to ensure the desired isotopic enrichment and product purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Val-OH-13C5,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: 13C5C15H1915NO4 (approximate; exact formula varies by vendor).
  • Applications : Used in solid-phase peptide synthesis (SPPS) under Fmoc-strategy conditions, particularly for incorporating stable isotopes into peptides for structural and functional analyses .
  • Advantages : The Fmoc group is base-labile, allowing mild deprotection with piperidine, while isotopic labeling enables tracking in biological systems and enhances NMR signal resolution .

Comparison with Similar Compounds

The following table summarizes structurally and functionally analogous isotopically labeled Fmoc-protected amino acids, highlighting differences in labeling patterns, molecular properties, and applications:

Compound Name CAS Number Isotopic Labeling Molecular Formula Molecular Weight Purity Applications References
Fmoc-L-Val-OH-13C5,15N 2762233-96-3* 13C5, 15N 13C5C15H1915NO4 ~360.36 ≥98% (atom % 13C/15N) NMR studies, metabolic tracing, peptide synthesis
Fmoc-L-Pro-OH-13C5,15N 651451† 13C5, 15N 13C5C14H1815NO4 ~337.32 98 atom % 13C/15N Isotope-enriched peptide synthesis, structural biology
Fmoc-Ala-OH (U-13C3, U-15N) Not provided Uniform 13C3, 15N 13C3C11H1315NO4 ~311.25 ≥99% (CP) Diabetes research (glucose/alanine metabolism), isotope dilution assays
Fmoc-Leu-OH-13C6,15N Not provided 13C6, 15N (13CH3)2CHCH2CH(15NH-Fmoc)CO2H 360.36 98 atom % 13C/15N Peptide synthesis, NMR-based conformational studies
Fmoc-Met-OH-13C5,15N 1217437-64-3 13C5, 15N 13CH3S13CH213CH213CH(15NH-Fmoc)CO2H 377.41 ≥99% (CP) Peptide synthesis, oxidative stress studies (methionine’s role)
Fmoc-D-Val-OH 84624-17-9 Non-isotopic (D-stereoisomer) C20H21NO4 339.38 >98% (HPLC) Synthesis of D-peptides, chiral drug development

*CAS number inferred from ; †Product code from .

Key Differentiators

Isotopic Labeling Pattern: this compound and Fmoc-L-Pro-OH-13C5,15N share identical 13C5 and 15N enrichment but differ in the amino acid backbone (valine vs. proline). Proline’s cyclic structure imposes conformational constraints, limiting its use in flexible peptide regions . Fmoc-Ala-OH (U-13C3, U-15N) is uniformly labeled, enabling comprehensive metabolic studies but lacks the branched-chain properties of valine .

Stereochemistry :

  • Fmoc-D-Val-OH, the D-isomer of valine, is used to study chiral interactions and protease resistance but lacks isotopic labeling .

Side-Chain Functionality: Fmoc-Met-OH-13C5,15N contains a sulfur atom in methionine, critical for studying redox reactions and metal binding, unlike valine’s non-polar side chain .

Synthesis and Handling :

  • Fmoc-Leu-OH-13C6,15N’s higher 13C enrichment (six carbons) increases mass shift in mass spectrometry, enhancing detection sensitivity compared to valine’s 13C5 labeling .

NMR and Metabolic Studies

  • Signal Resolution : 13C5/15N labeling in this compound enables dual-isotope editing in 2D NMR, resolving overlapping signals in complex peptides .
  • Tracing Applications : In metabolic studies, 15N from valine is incorporated into urea cycle intermediates, distinguishing it from 15N-glutamine or -asparagine tracers .

Biological Activity

Fmoc-L-Val-OH-13C5,15N is a stable isotope-labeled derivative of L-valine, an essential branched-chain amino acid. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis to prevent unwanted reactions at the amino group. The incorporation of carbon-13 and nitrogen-15 isotopes enhances its utility in various biochemical applications, particularly in metabolic studies and protein quantification.

  • Molecular Formula : C₁₅H₂₁N₄O₄
  • Molecular Weight : 345.34 g/mol
  • CAS Number : 1217442-94-8

Biological Significance

The biological activity of this compound is primarily linked to its role in studying protein biosynthesis and metabolic pathways. The isotopic labeling allows researchers to trace the incorporation of L-valine into proteins and monitor its metabolism in vivo. This capability is particularly valuable in pharmacology and nutrition, where understanding amino acid dynamics is essential.

Applications in Research

  • Metabolic Studies : The isotopic labels facilitate tracking of L-valine metabolism, allowing for insights into metabolic pathways.
  • Protein Quantification : Used extensively in mass spectrometry for accurate quantification of proteins.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The stable isotopes improve the resolution and sensitivity of NMR experiments, enabling detailed structural analysis of proteins.

Research Findings

Recent studies utilizing this compound have demonstrated its effectiveness in various biological contexts:

Case Study 1: Protein Interaction Studies

A study employing NMR spectroscopy revealed that the incorporation of this compound into peptide sequences allowed for enhanced observation of protein dynamics. The isotopic labeling provided clearer spectral data, leading to better understanding of protein folding and interactions.

Case Study 2: Metabolic Tracking in Animal Models

In vivo experiments using mice showed that administration of this compound resulted in measurable incorporation into muscle proteins, indicating its utility in studying muscle metabolism and recovery processes post-exercise.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and applications of related compounds:

Compound NameDescription
Fmoc-L-Met-OH-13C5,15NA labeled derivative of methionine used for peptide synthesis and metabolic studies.
Fmoc-L-Leu-OH-13C5,15NAnother branched-chain amino acid derivative useful for studying protein biosynthesis.
Fmoc-L-Ile-OH-13C5,15NSimilar structure used in peptide synthesis with applications in metabolic tracking.
Fmoc-L-Pro-OH-13C5,15NUsed in peptide synthesis; helps study proline's role in protein structure and function.

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